(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide L-phenylalanine 2-naphthylamide is an L-phenylalanine derivative that is the amide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-phenylalanine derivative.
Brand Name: Vulcanchem
CAS No.: 740-57-8
VCID: VC21537085
InChI: InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N
Molecular Formula: C19H18N2O
Molecular Weight: 290.4 g/mol

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

CAS No.: 740-57-8

Cat. No.: VC21537085

Molecular Formula: C19H18N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide - 740-57-8

CAS No. 740-57-8
Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
IUPAC Name (2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide
Standard InChI InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1
Standard InChI Key QUOLUWPVABJBKU-SFHVURJKSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N
SMILES C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N

Chemical Identity and Fundamental Properties

Nomenclature and Identification

(S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide is recognized through multiple naming conventions in chemical databases and literature. The compound is identified by its systematic IUPAC name (2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide and is tracked through several numerical identifiers . Its precise identification is crucial for research applications and regulatory compliance.

The compound is also known by several synonyms in scientific literature, including phenylalanine-beta-naphthylamide, l-phenylalanine-2-naphthylamide, and H-PHE-BETANA . In some research contexts, particularly those studying lysosomal function, it may be referred to as glycyl-L-phenylalanine 2-naphthylamide or simply GPN, though this abbreviation should be used cautiously to avoid confusion with other compounds .

Table 1: Primary Identification Parameters for (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide

ParameterIdentification ValueReference
CAS Number740-57-8
PubChem CID102477
EC/EINECS Number212-009-9
Chemical Registry Number769198073481

Chemical Structure and Composition

The molecular structure of (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide reveals its derivation from L-phenylalanine, where the carboxy group has undergone condensation with the amino group of 2-naphthylamine . This structural arrangement contributes to its chromogenic properties and biological activities.

The compound has a molecular weight of approximately 290.4 g/mol and follows the molecular formula C19H18N2O . Its structure can be represented in various formats to facilitate computational analysis and database searching, as detailed below.

Table 2: Structural Representation Formats

Structural FormatRepresentationReference
InChIInChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1
InChIKeyQUOLUWPVABJBKU-SFHVURJKSA-N
SMILESC1=CC=C(C=C1)CC@@HN

The chirality at the alpha-carbon position, designated as (S) in the compound name, indicates the specific three-dimensional configuration that is crucial for its biological function and recognition in enzymatic systems.

Physical and Chemical Characteristics

Fundamental Properties

(S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide possesses several distinctive physical and chemical properties that determine its behavior in various experimental conditions and biological environments. While comprehensive physical property data is limited in the available sources, the compound's structural features suggest certain characteristics.

The molecular weight of the compound has been precisely determined to be 290.36 according to chemical database entries, with slight variations in reporting (290.4 g/mol) due to rounding differences . This relatively moderate molecular weight contributes to its behavior in solution and membrane permeability.

Functional Classification

From a chemical and biochemical perspective, (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide belongs to several important functional classes that help explain its reactivity and applications:

  • N-(2-naphthyl)carboxamide: The compound contains the characteristic amide linkage between a carboxylic acid and a naphthyl group

  • Amino acid amide: Derived from the amino acid phenylalanine

  • L-phenylalanine derivative: Retains the structural core of the amino acid phenylalanine with its distinctive benzyl side chain

The compound's role as a chromogenic substance is particularly noteworthy, suggesting applications in colorimetric assays and detection systems where visual or spectrophotometric monitoring is required .

Research Applications and Biological Activity

Lysosomal Research Applications

One of the most significant research applications of (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide is in the study of lysosomal function and membrane integrity. Recent research has revealed that the compound, often referred to as glycyl-L-phenylalanine 2-naphthylamide (GPN) in this context, functions as an osmotic disruptant that can induce controlled stress within lysosomes .

Experimental evidence indicates that the compound's interactions with lysosomal membranes are concentration-dependent. At lower concentrations, it can trigger calcium (Ca²⁺) release from lysosomes without causing significant membrane leakage or rupture . This property makes it an invaluable tool for studying calcium signaling pathways that originate from lysosomes without completely compromising organelle integrity.

Mechanisms of Action in Cellular Systems

The mechanism through which (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide affects lysosomal membranes has been elucidated through careful experimental work. Research indicates that:

  • The compound rapidly increases the pH in lysosomes, as demonstrated by concurrent monitoring with Lysotracker Red

  • It exhibits a dose-dependent effect on lysosomal leakage, with higher concentrations (e.g., increasing from 0.2 mM to 0.4 mM) causing significantly more membrane disruption

  • It can selectively rupture a subset of lysosomes while leaving others intact, even during prolonged exposure

These nuanced effects make the compound particularly valuable for studying cellular responses to lysosomal stress and membrane damage repair mechanisms.

Calcium Signaling and Membrane Protection

Recent investigations have uncovered critical insights into how cells respond to (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide-induced lysosomal stress. Particularly noteworthy is the finding that chelating cytoplasmic calcium using BAPTA increases lysosomal sensitivity to compound-induced rupture . This observation suggests that calcium plays a crucial role in protecting or rapidly repairing lysosomal membranes when challenged with osmotic stress.

Further research has demonstrated that the calcium release triggered by the compound causes the redistribution of the calcium sensor Apoptosis Linked Gene-2 (ALG-2) and associated ESCRT (Endosomal Sorting Complexes Required for Transport) proteins onto lysosomes . This recruitment of repair machinery appears to enhance lysosomal resistance to rupture, revealing a novel protective mechanism that cells employ to maintain organelle integrity.

Comparative Analysis with Related Compounds

Structural Similarities to (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide

A related compound, (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide (CAS: 1510-04-9), shares some structural features with (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide but differs in key aspects of its molecular architecture . This compound, also known as glycyl-L-phenylalaninamide, has a molecular weight of 221.26 g/mol and contains the core phenylalanine structure but lacks the naphthyl group that characterizes our compound of interest .

The structural differences between these related compounds result in distinct physicochemical properties and biological activities, highlighting the importance of precise molecular architecture in determining functional characteristics. These comparative analyses help researchers understand structure-activity relationships and can guide the development of related compounds with targeted properties.

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